2-(ベンジルオキシ)-5-(クロロメチル)ピリジン

概要

説明

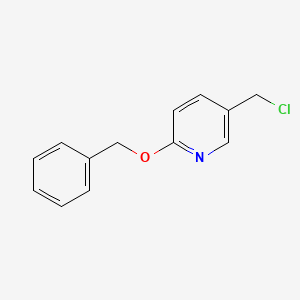

2-(Benzyloxy)-5-(chloromethyl)pyridine is an organic compound that belongs to the class of pyridines It features a benzyloxy group attached to the second position and a chloromethyl group at the fifth position of the pyridine ring

科学的研究の応用

2-(Benzyloxy)-5-(chloromethyl)pyridine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: It is utilized in the synthesis of functional materials, including polymers and ligands for catalysis.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

作用機序

Target of Action

It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known that similar compounds, such as pinacol boronic esters, are involved in the protodeboronation process . This process is used in the formal total synthesis of various compounds .

Pharmacokinetics

It’s known that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of 2-(Benzyloxy)-5-(chloromethyl)pyridine.

Result of Action

Similar compounds, such as pinacol boronic esters, are used in the formal total synthesis of various compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-5-(chloromethyl)pyridine. For instance, the pH strongly influences the rate of reaction of similar compounds, such as boronic acids and their esters . Therefore, care must be taken when considering these compounds for pharmacological purposes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-(chloromethyl)pyridine typically involves the reaction of 2-hydroxypyridine with benzyl chloride to form 2-(benzyloxy)pyridine. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 2-(Benzyloxy)-5-(chloromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products:

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.

Reduction Reactions: Products include piperidine derivatives.

類似化合物との比較

2-(Benzyloxy)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Chloromethyl)pyridine: Lacks the benzyloxy group, reducing its lipophilicity and potential biological activity.

5-(Chloromethyl)pyridine: Lacks the benzyloxy group, similar to 2-(Chloromethyl)pyridine.

Uniqueness: 2-(Benzyloxy)-5-(chloromethyl)pyridine is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

生物活性

2-(Benzyloxy)-5-(chloromethyl)pyridine is an organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN O

- Molecular Weight : 233.69 g/mol

- CAS Number : 202595-67-3

The compound features a benzyloxy group at the second position and a chloromethyl group at the fifth position of the pyridine ring, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

2-(Benzyloxy)-5-(chloromethyl)pyridine has been investigated for various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

-

Monoamine Oxidase (MAO) Inhibition :

- Studies have indicated that compounds with similar structures exhibit potent MAO-B inhibitory activity. For instance, certain derivatives have shown IC values significantly lower than standard inhibitors like iproniazid, suggesting that modifications to the pyridine structure can enhance inhibitory potency .

- The presence of halogen substituents, such as chlorine, has been associated with increased MAO-B activity. Specifically, compounds containing a benzyloxy substitution at strategic positions demonstrated enhanced inhibition, with IC values reaching as low as 0.035 μM .

- Antibacterial Activity :

Case Study 1: MAO-B Inhibition

A recent study synthesized a series of pyridine derivatives, including 2-(Benzyloxy)-5-(chloromethyl)pyridine analogs. These compounds were evaluated for their MAO-B inhibitory activity. The results indicated that the chloromethyl group significantly enhances enzyme binding affinity compared to non-halogenated counterparts. The most effective compound demonstrated an IC value of 0.035 μM, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on dual inhibitors of bacterial topoisomerases, derivatives based on pyridine scaffolds were tested for their antibacterial properties. The study found that specific substitutions could lead to significant antibacterial effects against E. coli strains, suggesting that 2-(Benzyloxy)-5-(chloromethyl)pyridine could serve as a lead compound for further optimization in antibiotic development .

Synthesis Methods

The synthesis of 2-(Benzyloxy)-5-(chloromethyl)pyridine typically involves:

- Formation of Benzyloxy-Pyridine :

- Reaction of 2-hydroxypyridine with benzyl chloride to yield 2-(benzyloxy)pyridine.

- Chloromethylation :

- The intermediate is treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the fifth position.

Applications

- Medicinal Chemistry : Due to its inhibitory effects on MAO-B and potential antibacterial properties, this compound is being explored for therapeutic applications in treating neurodegenerative diseases and bacterial infections.

- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.

特性

IUPAC Name |

5-(chloromethyl)-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDILQQBHGZXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621452 | |

| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202595-67-3 | |

| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。